molecular formula C12H21N3O3 B2764567 N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 312505-89-8

N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2764567
CAS No.: 312505-89-8
M. Wt: 255.318
InChI Key: PWEXIWXPZRWCIP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide is an ethanediamide derivative characterized by a cyclopropyl group on one amide nitrogen and a morpholine-substituted propyl chain on the other. The compound’s structure combines a small, strained cyclopropane ring with a morpholine moiety, which is often employed in medicinal chemistry to enhance solubility and bioavailability.

Properties

IUPAC Name

N'-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c16-11(12(17)14-10-2-3-10)13-4-1-5-15-6-8-18-9-7-15/h10H,1-9H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEXIWXPZRWCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide typically involves the reaction of cyclopropylamine with 3-morpholin-4-ylpropylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropylamine+3-Morpholin-4-ylpropylamine+Oxalyl chlorideN’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide+By-products\text{Cyclopropylamine} + \text{3-Morpholin-4-ylpropylamine} + \text{Oxalyl chloride} \rightarrow \text{N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide} + \text{By-products} Cyclopropylamine+3-Morpholin-4-ylpropylamine+Oxalyl chloride→N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide+By-products

Industrial Production Methods

In an industrial setting, the production of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides or morpholine derivatives.

Scientific Research Applications

N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide and related ethanediamide derivatives:

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Cyclopropyl 3-(morpholin-4-yl)propyl C₁₃H₂₁N₃O₃ 279.33 Hypothetical: Potential enzyme inhibitor or polymer monomer
N-(2,3-Dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide 2,3-Dimethylphenyl 3-(morpholin-4-yl)propyl C₁₇H₂₅N₃O₃ 319.40 Structural analog; aromatic substituent may enhance rigidity and π-π interactions
N-(2H-1,3-Benzodioxol-5-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide 2H-1,3-Benzodioxol-5-yl 3-(morpholin-4-yl)propyl C₁₆H₂₁N₃O₅ 335.36 Benzodioxol group suggests potential bioactivity (e.g., falcipain inhibition)
Quinolinyl Oxamide Derivative (QOD) 2H-1,3-Benzodioxol-5-yl 1-Methyl-tetrahydroquinolinyl Not provided Not provided Falcipain inhibitor; extended alkyl chain may improve target binding
Indole Carboxamide Derivative (ICD) Biphenyl-4-yl Indole-2-carboxamide Not provided Not provided Falcipain inhibitor; aromatic systems enhance hydrophobic interactions

Structural Analysis:

  • Cyclopropyl vs.
  • Morpholine Propyl Chain : Common to all compounds, this substituent likely improves water solubility and serves as a hydrogen-bond acceptor, critical for interactions with enzymes like falcipain .

Functional Implications:

  • Falcipain Inhibition: QOD and ICD derivatives demonstrate inhibition of falcipain, a malaria parasite protease.
  • Polymer Applications: Analogous phthalimide compounds (e.g., 3-chloro-N-phenyl-phthalimide) are used in polyimide synthesis. Ethanediamides like the target compound could serve as monomers, with cyclopropyl groups influencing polymer rigidity .

Research Findings and Limitations

  • The morpholine group’s role in solubility and the cyclopropyl group’s metabolic resistance warrant further study .
  • Synthetic Challenges : emphasizes the need for high-purity intermediates in polymer synthesis. The target compound’s cyclopropyl group may introduce synthetic complexity compared to aromatic analogs .

Biological Activity

N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the cannabinoid system. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and morpholine moieties, which contribute to its interaction with biological targets. The compound's structure can be represented as follows:

CxHyNz specific molecular formula to be determined \text{C}_x\text{H}_y\text{N}_z\quad \text{ specific molecular formula to be determined }

Research indicates that this compound acts primarily as an antagonist and/or inverse agonist of the Cannabinoid-1 (CB1) receptor. The modulation of CB1 receptors is significant in various physiological processes, including pain perception, appetite regulation, and mood stabilization.

Key Mechanisms:

  • CB1 Receptor Modulation : By inhibiting the CB1 receptor, the compound may help in managing conditions such as obesity, anxiety disorders, and neuroinflammatory diseases.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases like multiple sclerosis and Parkinson's disease.

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Psychiatric Disorders : It shows promise in the treatment of psychosis and cognitive deficits.
  • Neurological Disorders : Potential applications in managing conditions like epilepsy and neuropathy.
  • Metabolic Disorders : Its role in obesity treatment highlights its importance in metabolic health.

Case Studies and Clinical Trials

Several studies have documented the biological activity of this compound:

StudyFindings
Patent 2494091Identified as a CB1 receptor antagonist with potential in treating various disorders including anxiety and obesity .
BMS-582949 StudyShowed that structural modifications including cyclopropyl groups enhanced pharmacokinetic profiles compared to previous candidates .
Neuroinflammation ModelsDemonstrated efficacy in murine models for inflammation, indicating potential for treating inflammatory diseases .

In Vitro and In Vivo Studies

In vitro assays have revealed that this compound can effectively inhibit CB1 receptor activity, leading to decreased signaling pathways associated with pain and appetite regulation. In vivo studies further support these findings by showing significant reductions in symptoms related to anxiety and neuroinflammation in animal models.

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